4'-Iodo-4-dimethylaminoazobenzene
Description
4'-Iodo-4-dimethylaminoazobenzene (CAS: 3805-67-2) is an azobenzene derivative with the molecular formula C₁₄H₁₄IN₃ and a molecular weight of 351.19 g/mol . Structurally, it features a dimethylamino group (-N(CH₃)₂) at the 4-position and an iodine atom at the 4'-position of the azobenzene backbone. This compound is commercially available with a purity of ≥97% and is primarily utilized as a molecular building block in organic synthesis .
Properties
IUPAC Name |
4-[(4-iodophenyl)diazenyl]-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14IN3/c1-18(2)14-9-7-13(8-10-14)17-16-12-5-3-11(15)4-6-12/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCFDMNXBTVUTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501039007 | |
| Record name | Benzenamine, 4-[2-(4-iodophenyl)diazenyl]-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501039007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3805-67-2 | |
| Record name | Aniline, p-((p-iodophenyl)azo)-N,N-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003805672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4-[2-(4-iodophenyl)diazenyl]-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501039007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Iodo-4-dimethylaminoazobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Stepwise Synthetic Route
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 4-Iodoaniline + NaNO2 + HCl (0–5 °C) | Diazotization to form 4-iodobenzenediazonium chloride salt under cold acidic conditions |
| 2 | Addition of N,N-dimethylaniline (pH ~5–6) | Coupling reaction between diazonium salt and N,N-dimethylaniline to form this compound |
| 3 | Neutralization and purification | The reaction mixture is neutralized, and the azo compound is isolated by filtration or recrystallization |
Reaction Conditions and Optimization
- Temperature: Maintaining low temperature (0–5 °C) during diazotization is crucial to prevent decomposition of the diazonium salt.
- pH Control: The coupling reaction is optimized at slightly acidic to neutral pH (5–6) to maximize yield and minimize side reactions.
- Solvent: Aqueous acidic medium is used for diazotization; coupling is often performed in aqueous or mixed aqueous-organic solvents for solubility.
Research Findings and Data
A study on supramolecular polymers involving this compound demonstrated the successful preparation of this compound and its incorporation into polymer matrices via halogen bonding. The preparation method employed the classical azo coupling described above, yielding high-purity azo compound suitable for further applications.
Characterization of the Prepared Compound
Alternative Synthetic Routes and Considerations
While the classical diazotization and azo coupling remain the standard, alternative methods may involve:
Direct Iodination of 4-dimethylaminoazobenzene:
Electrophilic aromatic substitution to introduce iodine at the para position, although regioselectivity and over-iodination are concerns.Use of Protected Amines:
Protecting groups on the amino substituent during diazotization to improve selectivity and yield.
However, these methods are less commonly reported due to complexity and lower efficiency compared to the classical azo coupling route.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 4'-Iodo-4-dimethylaminoazobenzene can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas are used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Cancer Research
One of the most notable applications of 4'-iodo-4-dimethylaminoazobenzene is in cancer research. The compound serves as a model carcinogen in experimental studies, particularly for liver cancer induction. Studies have demonstrated that exposure to this compound leads to hepatocellular carcinoma in laboratory animals, making it a valuable tool for understanding the mechanisms of carcinogenesis.
- Case Study: In a study by Delclos et al. (1984), male rats injected with IAA developed liver tumors by the age of two years, highlighting its potency as a carcinogen .
Toxicology and Environmental Science
The compound is also utilized in toxicological assessments to evaluate the effects of chemical exposure on biological systems. Its ability to induce tumors makes it a standard reference in toxicology studies.
- Application: IAA is used as a positive control in experiments aimed at assessing liver toxicity and tumorigenesis, providing a benchmark against which other substances can be measured .
Analytical Chemistry
In analytical chemistry, this compound functions as a dye for various applications, including pH indicators and colorimetric assays. Its distinct color change at different pH levels makes it useful for detecting acidity or alkalinity in solutions.
- Example: The compound has been employed to determine the pH of gastric juices, demonstrating its versatility beyond carcinogenic studies .
Data Table: Summary of Applications
| Application Area | Description | Key Findings/References |
|---|---|---|
| Cancer Research | Induction of liver tumors in laboratory animals | Delclos et al. (1984) |
| Toxicology | Positive control substance for liver toxicity | NCBI Reports |
| Analytical Chemistry | pH indicator and colorimetric assays | Various studies on dye applications |
Safety and Regulatory Aspects
Due to its carcinogenic properties, this compound is subject to strict regulatory controls. The U.S. Environmental Protection Agency (EPA) has classified it as hazardous, necessitating careful handling in laboratory settings.
Mechanism of Action
The mechanism by which 4'-Iodo-4-dimethylaminoazobenzene exerts its effects involves its interaction with molecular targets and pathways. The azo group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound's iodine atom also contributes to its biological activity, making it useful in studies of iodine metabolism and thyroid function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Azobenzene derivatives exhibit diverse chemical and biological behaviors depending on substituent patterns. Below, 4'-Iodo-4-dimethylaminoazobenzene is compared to structurally related compounds, emphasizing substituent effects on reactivity, stability, and biological activity.
Table 1: Comparative Analysis of Azobenzene Derivatives
Physical and Chemical Properties
- Stability : Nitro-substituted derivatives exhibit higher thermal stability due to the electron-withdrawing nitro group, whereas iodo derivatives are more photosensitive .
- Electronic Effects: The dimethylamino group acts as an electron donor, while iodine exerts a moderate electron-withdrawing effect, creating a polarized electronic structure that influences absorption spectra and redox behavior .
Biological Activity
4'-Iodo-4-dimethylaminoazobenzene (IDAB) is a compound of significant interest in biological research due to its unique structural properties and potential applications in pharmacology. This article explores the biological activity of IDAB, focusing on its mechanisms of action, toxicity, and therapeutic potential, supported by diverse research findings and case studies.
Chemical Structure and Properties
This compound is an azo compound characterized by the presence of an iodine atom and a dimethylamino group attached to an azobenzene backbone. Its chemical formula is . The presence of the iodine atom enhances its photochemical properties, making it a candidate for studies involving photodynamic therapy.
Mechanisms of Biological Activity
IDAB exhibits various biological activities, primarily through its interaction with cellular components. Key mechanisms include:
- Inhibition of Histone Deacetylases (HDACs) : Recent studies have shown that IDAB can act as a photoswitchable HDAC inhibitor. The compound's cis isomer demonstrates significantly higher potency than its trans counterpart, with an IC50 value of 200 nM under illuminated conditions . This property allows for targeted cancer therapy by modulating gene expression through epigenetic mechanisms.
- DNA Damage Response : IDAB has been implicated in DNA damage pathways. In vitro assays indicate that it can induce DNA damage markers such as γH2AX and p53 activation, suggesting a role in genotoxicity . The compound's ability to interact with DNA may contribute to its anticancer effects.
Toxicity and Safety Profile
The safety profile of IDAB has been evaluated through various toxicological studies. Notably, it has been classified as an Ames positive compound, indicating mutagenic potential . However, its specific toxicity levels depend on concentration and exposure duration.
Table 1: Toxicological Data on this compound
| Study Type | Result | Reference |
|---|---|---|
| Ames Test | Positive | |
| In Vitro Cytotoxicity | IC50 values vary; significant at high concentrations | |
| Genotoxicity Assays | Induces γH2AX foci |
Case Studies
Several case studies highlight the therapeutic potential of IDAB in cancer treatment:
- Photodynamic Therapy : A study demonstrated that IDAB could selectively induce cell death in cancer cells upon light activation. The efficacy was significantly higher when compared to non-illuminated conditions, supporting its application in photodynamic therapy .
- Combination Therapies : Research indicated that combining IDAB with other chemotherapeutic agents enhanced overall cytotoxicity against various cancer cell lines. This synergistic effect suggests that IDAB may serve as an effective adjuvant in cancer therapy .
- Mechanistic Insights : Investigations into the molecular pathways affected by IDAB revealed alterations in cell cycle regulation and apoptosis induction, further supporting its potential as a therapeutic agent .
Q & A
Q. What are the recommended laboratory synthesis methods for 4'-Iodo-4-dimethylaminoazobenzene?
Synthesis typically involves diazotization of 4-iodoaniline followed by coupling with 4-dimethylaminobenzene derivatives. Key steps include:
- Maintaining low temperatures (0–5°C) during diazotization to stabilize the diazonium salt.
- Adjusting pH to ~9 during coupling to optimize azo bond formation.
- Purification via recrystallization using ethanol/water mixtures to isolate the product .
Q. How should researchers safely handle and store this compound?
- Handling : Use fume hoods or local exhaust ventilation to minimize aerosol exposure. Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact and wash hands thoroughly post-handling .
- Storage : Keep in airtight containers away from light and oxidizing agents. Store in cool (<25°C), dry conditions to prevent decomposition .
Q. What analytical techniques validate the purity and structural integrity of this compound?
- HPLC : Assess purity using a C18 column with UV detection at λ = 450 nm (characteristic azo chromophore absorbance).
- NMR : Confirm substitution patterns (e.g., aromatic protons, dimethylamino group) via ¹H/¹³C NMR.
- Mass Spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .
Q. What are the acute health hazards associated with this compound, and what first-aid measures are advised?
- Hazards : Potential skin/eye irritation and respiratory sensitization. Limited carcinogenicity data, but structural analogs are suspect carcinogens .
- First Aid : Rinse eyes/skin with water for 15 minutes if exposed. Seek medical attention if ingested or inhaled .
Advanced Research Questions
Q. How can factorial design optimize the synthesis yield of this compound?
- Variables : Test temperature (0–10°C), pH (8–10), and stoichiometric ratios (1:1 to 1:1.2).
- Analysis : Use a 2³ factorial design to identify interactions (e.g., pH × temperature). Statistical tools like ANOVA determine significant factors .
Q. What experimental approaches assess the photostability of this compound?
- Expose samples to UV-Vis light (300–700 nm) in controlled chambers. Monitor degradation via:
- UV-Vis Spectroscopy : Track absorbance changes at λ = 450 nm over time.
- HPLC : Quantify decomposition products (e.g., iodinated byproducts).
Q. How can researchers resolve contradictions in reported reactivity data with nucleophiles?
- Systematic Replication : Vary solvents (polar vs. nonpolar), nucleophile concentrations, and reaction times.
- Mechanistic Probes : Use isotopic labeling (e.g., ¹²⁷I vs. ¹²⁵I) or computational modeling (DFT) to study electronic effects.
- Align results with theoretical frameworks (e.g., Hammett plots for substituent effects) .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
- Quality Control : Implement in-process monitoring (e.g., TLC for reaction progress).
- Standardization : Use high-purity starting materials and calibrated equipment.
- Statistical Process Control (SPC) : Track yield and purity metrics across batches to identify outliers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
